Bienvenue dans la boutique en ligne BenchChem!

AMG 925 (HCl)

Acute Myeloid Leukemia FLT3 Inhibitor Resistance Kinase Mutations

AMG 925 HCl is a uniquely dual FLT3/CDK4 inhibitor, mechanistically essential for suppressing acquired resistance mutations (e.g., D835Y) that emerge under single-agent FLT3 inhibitor pressure. Its dual PD modulation (p-STAT5/p-Rb) enables robust PK/PD modeling. For researchers investigating resistance mechanisms, substituting with single-target inhibitors is not scientifically equivalent. Inquire now for bulk research quantities.

Molecular Formula C26H30ClN7O2
Molecular Weight 508.0 g/mol
Cat. No. B2464784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG 925 (HCl)
Molecular FormulaC26H30ClN7O2
Molecular Weight508.0 g/mol
Structural Identifiers
InChIInChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H
InChIKeyJJDSFFVYZSLRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

AMG 925 (HCl): A Dual FLT3/CDK4 Inhibitor for Research Applications


AMG 925 (HCl) is a small molecule dual kinase inhibitor that targets both FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) [1]. Its free base form (CAS 1401033-86-0) demonstrates low nanomolar inhibitory potency, while the hydrochloride salt (CAS 1401034-19-2) is a commercially available form for research use. This compound belongs to a class of orally bioavailable dual inhibitors with a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine core scaffold [2], and it exhibits preferential binding affinity for the activated state of FLT3 [1]. Beyond its primary targets, AMG 925 also demonstrates moderate to low inhibitory activity against CDK6, CDK2, and CDK1 .

Why AMG 925 (HCl) Cannot Be Substituted with a Generic FLT3 Inhibitor


Substitution of AMG 925 (HCl) with a generic FLT3-selective inhibitor (e.g., quizartinib) or a CDK4/6-selective inhibitor (e.g., palbociclib) is not scientifically equivalent due to its unique dual inhibitory profile [1]. This dual action is mechanistically crucial for overcoming known FLT3 inhibitor resistance mutations, such as the D835Y gatekeeper mutation [2]. Preclinical evidence demonstrates that the combined inhibition of FLT3 and CDK4 significantly suppresses the emergence of acquired resistance mutations compared to FLT3 inhibition alone [2]. Therefore, for research models involving FLT3-mutant AML or studies investigating mechanisms of resistance, substituting AMG 925 with a single-target inhibitor will not recapitulate the same pharmacodynamic effects or resistance suppression profile.

Quantitative Evidence: Differentiating AMG 925 (HCl) from Comparators


AMG 925 (HCl) Retains Potency Against Quizartinib-Resistant FLT3-ITD D835Y Mutants

AMG 925 (HCl) demonstrates potent growth inhibition of FLT3-ITD-positive AML cell lines harboring the D835Y mutation, a common mechanism of acquired resistance to quizartinib (AC220) [1]. In contrast, quizartinib loses significant potency against this mutant. This is a direct consequence of AMG 925's dual FLT3/CDK4 inhibition and its unique binding mode that preferentially targets the activated state of FLT3 [2].

Acute Myeloid Leukemia FLT3 Inhibitor Resistance Kinase Mutations

AMG 925 (HCl) Dual Inhibition Suppresses Emergence of Acquired Resistance

In long-term in vitro resistance selection studies, AMG 925 (HCl) significantly suppressed the emergence of new FLT3 kinase domain mutations compared to FLT3-selective inhibitors [1]. After 8 months of continuous exposure to AMG 925, only partially resistant clones emerged with no new FLT3 mutations, but rather a 2- to 3-fold increase in total FLT3 protein expression [1]. In contrast, selection with FLT3 inhibitors sorafenib or quizartinib (AC220) readily led to the appearance of known resistance mutations at hot spot sites D835 and F691 [1]. The combination of a CDK4 inhibitor with a FLT3 inhibitor mimicked this resistance-suppressive effect, confirming the role of CDK4 inhibition in this phenotype [1].

Acquired Resistance Drug Resistance Evolution Combination Therapy

AMG 925 (HCl) Binds with High Affinity to a Broad Panel of FLT3 Mutants

AMG 925 (HCl) exhibits high binding affinity (Kd) across a wide range of clinically relevant FLT3 mutants, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) point mutations [1]. This is a distinct advantage over FLT3 inhibitors like sorafenib and quizartinib, which show reduced activity against specific TKD mutants [2]. The consistent low nanomolar Kd values across these mutants demonstrate its broad coverage of FLT3-driven disease states [1].

FLT3 Mutations Kinase Binding ITD and TKD Mutations

AMG 925 (HCl) CDK4 Inhibition Contributes to Potent Antiproliferative Activity in Rb-Positive Cells

AMG 925 (HCl) exhibits approximately 50-fold cellular selectivity for on-target activity, as measured by comparing growth inhibition in Rb-positive versus Rb-negative non-AML cancer cell lines . This selectivity is derived from its potent CDK4 inhibition (IC50 = 3 nM), which leads to G1 cell cycle arrest through Rb hypophosphorylation [1]. In contrast, a pure FLT3 inhibitor would not be expected to show this degree of Rb-dependent selectivity. The dual mechanism allows AMG 925 to target both FLT3-driven and CDK4-dependent proliferation pathways.

CDK4/6 Inhibition Cell Cycle Arrest Rb Phosphorylation

AMG 925 (HCl) Achieves Near-Complete Tumor Growth Inhibition in FLT3-ITD AML Xenografts

In a subcutaneous MOLM13 (FLT3-ITD) AML xenograft model, AMG 925 (HCl) achieved 96% to 99% tumor growth inhibition (TGI) when administered orally twice daily, without causing significant body weight loss [1]. This level of efficacy is driven by sustained inhibition of both FLT3 (as measured by p-STAT5) and CDK4 (as measured by p-Rb) pharmacodynamic markers . While direct comparative efficacy data against quizartinib or gilteritinib in this same model are not reported, the near-complete TGI and favorable tolerability profile demonstrate the translational potential of its dual mechanism, which may offer advantages over single-agent approaches in certain resistant or refractory disease contexts [2].

Xenograft Model AML In Vivo Efficacy Tumor Growth Inhibition

AMG 925 (HCl) Exhibits High Oral Bioavailability Across Preclinical Species

AMG 925 (HCl) demonstrates favorable pharmacokinetic properties, including high oral bioavailability in dogs (100%) and consistent plasma exposure profiles across rat, dog, and cynomolgus monkey [1]. This robust oral bioavailability is a key differentiator from some research-grade kinase inhibitors that require intravenous or intraperitoneal administration, thereby simplifying in vivo study designs and reducing animal handling stress .

Pharmacokinetics Oral Bioavailability ADME

Optimal Research Applications for AMG 925 (HCl) Based on Differentiated Evidence


Investigating FLT3 Inhibitor Resistance in Acute Myeloid Leukemia (AML)

AMG 925 (HCl) is the compound of choice for researchers studying acquired resistance to FLT3 inhibitors in AML. Its unique dual FLT3/CDK4 inhibition profile has been directly shown to suppress the emergence of FLT3 kinase domain mutations that arise under single-agent FLT3 inhibitor pressure, such as with quizartinib or sorafenib [1]. Furthermore, it retains potent cellular activity against common resistance mutations like D835Y [2]. These features make it an essential tool for creating in vitro and in vivo models of resistant disease and for evaluating novel combination strategies.

Developing and Validating PD Biomarkers for Dual Pathway Inhibition

For studies aimed at developing and validating pharmacodynamic (PD) biomarkers, AMG 925 (HCl) provides a clear advantage. In vivo, its administration leads to quantifiable and time-dependent inhibition of both p-STAT5 (a marker of FLT3 inhibition) and p-Rb (a marker of CDK4 inhibition) [3]. This dual PD modulation allows for the simultaneous tracking of two critical oncogenic pathways in a single study, which is not feasible with a selective FLT3 or CDK4/6 inhibitor alone. The established correlation between plasma concentration and PD response provides a robust framework for PK/PD modeling [3].

Comparative Studies on the Kinetics of Resistance Emergence

AMG 925 (HCl) is an ideal tool for longitudinal studies comparing the kinetics and genetic landscape of acquired drug resistance. As demonstrated in 8-month in vitro selection experiments, AMG 925 (HCl) does not readily select for new FLT3 kinase domain mutations, unlike single-target FLT3 inhibitors [1]. Researchers can leverage this distinct resistance profile to dissect the molecular mechanisms by which dual kinase inhibition alters the evolutionary trajectory of cancer cells under therapeutic pressure.

Pharmacological Profiling in FLT3-Mutant and Rb-Proficient Tumor Models

For in vivo pharmacology studies, AMG 925 (HCl) is well-suited for use in FLT3-mutant AML xenograft and syngeneic models due to its high oral bioavailability and robust efficacy . Its ability to achieve near-complete tumor growth inhibition (96-99%) in MOLM13 xenografts, without causing significant weight loss, makes it a reliable tool for establishing proof-of-concept for dual FLT3/CDK4 targeting [3]. Its consistent PK profile across multiple preclinical species further enhances the translatability of the findings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG 925 (HCl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.